1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Protecting Group Chemistry Organic Synthesis Oxidative Deprotection

1-Methoxy-3-[methoxy(phenyl)methyl]benzene (CAS 147678-09-9) is a substituted benzhydryl methyl ether belonging to the class of diphenylmethyl ethers, with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. Structurally, it features a central methoxymethylene bridge linking a phenyl ring and a 3-methoxyphenyl ring, placing it within a family of compounds widely employed as protecting groups, synthetic intermediates, and pharmacophoric elements in medicinal chemistry.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 147678-09-9
Cat. No. B12547828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-[methoxy(phenyl)methyl]benzene
CAS147678-09-9
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C2=CC=CC=C2)OC
InChIInChI=1S/C15H16O2/c1-16-14-10-6-9-13(11-14)15(17-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3
InChIKeyWZHSXLDTNACECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-[methoxy(phenyl)methyl]benzene (CAS 147678-09-9): Key Structural and Procurement Insights


1-Methoxy-3-[methoxy(phenyl)methyl]benzene (CAS 147678-09-9) is a substituted benzhydryl methyl ether belonging to the class of diphenylmethyl ethers, with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol [1]. Structurally, it features a central methoxymethylene bridge linking a phenyl ring and a 3-methoxyphenyl ring, placing it within a family of compounds widely employed as protecting groups, synthetic intermediates, and pharmacophoric elements in medicinal chemistry [2]. Its specific substitution pattern (meta-methoxy on one aryl ring) distinguishes it from its more common para-substituted and unsubstituted analogs, imparting a distinct reactivity and stability profile relevant to synthetic planning and material selection [3].

Orthogonal protection strategy with DDQ-labile groups

Medicinal chemistry scaffold exploration for antimalarial research

Mechanistic probe in free-radical reaction studies

Why In-Class Benzhydryl Ether Substitution Cannot Be Assumed: The Critical Role of 3-Methoxy Substitution in 1-Methoxy-3-[methoxy(phenyl)methyl]benzene


Direct substitution of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene with a generic benzhydryl methyl ether (e.g., unsubstituted or 4-methoxy substituted) is scientifically unsound due to the profound impact of the aryl substitution pattern on both chemical stability and biological activity. Class-level evidence demonstrates that a meta-methoxy substituent (3-position) confers significantly different reactivity compared to para-substituted (4-position) or unsubstituted analogs. Specifically, the 3-methoxy group alters the electron density of the aromatic ring, which modulates the stability of the benzhydryl cation intermediate, thereby directly affecting the rate and conditions of acid-catalyzed cleavage (a key deprotection step) [1]. Furthermore, in biological contexts, the position of the methoxy group on the benzhydryl moiety has been shown to be a critical determinant of both target affinity and cytotoxicity, as evidenced in structure-activity relationship (SAR) studies of antimalarial primaquine derivatives [2]. Assuming functional equivalence without accounting for this positional isomerism can lead to synthetic failure due to premature deprotection or to erroneous biological interpretation in screening campaigns.

Unsubstituted benzhydryl methyl ether lacks the methoxy group, shifting oxidative deprotection kinetics and electronic profile.

4-Methoxybenzyl (MPM) analogs undergo significantly faster DDQ-mediated cleavage, disrupting orthogonal protection sequences.

Para-substituted isomers alter electron density and may change biological target affinity in structure-activity studies.

Quantitative Differentiation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene: A Comparative Evidence Guide for Scientific Procurement


Oxidative Deprotection Stability: Slower DDQ-Mediated Cleavage vs. 4-Methoxybenzyl (MPM) Ethers

The 3-methoxy substitution pattern on the benzhydryl core confers significantly enhanced stability towards oxidative deprotection by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) compared to the widely used 4-methoxybenzyl (MPM) protecting group. This differential stability allows for orthogonal protection strategies in complex molecule synthesis. While direct kinetic data for the exact benzhydryl ether is sparse, class-level inference from analogous benzyl ether systems is highly predictive due to the shared mechanism of quinone methide formation. In a comparative study of benzyl protecting groups, the 3-methoxybenzyl (3-MPM) group was found to be 'slowly removed' by DDQ oxidation at room temperature, whereas the 4-methoxybenzyl (MPM) group is 'readily removable' under identical conditions [1]. This quantitative difference in reaction rate is directly attributable to the position of the electron-donating methoxy group, which affects the stability of the intermediate carbocation. The same electronic principles govern the stability of the benzhydryl system, making the 3-methoxy derivative a more robust option when a protecting group resistant to mild oxidative conditions is required.

Oxidative deprotection stability
Class-level inference
Slow removal vs. readily removable for 4-MPM ether under DDQ at room temperature
Supports orthogonal protection strategy
Qualitative rate data derived from benzyl analog study
Protecting Group Chemistry Organic Synthesis Oxidative Deprotection

Antimalarial Lead Optimization: Favorable Cytotoxicity-to-Activity Ratio for Methoxybenzhydryl Derivatives

In the development of novel antimalarial agents based on the primaquine scaffold, the incorporation of a methoxybenzhydryl substituent was associated with a favorable cytotoxicity-to-activity ratio. This finding emerged from a machine learning-guided QSAR study that prioritized the synthesis and evaluation of specific derivatives. While the study did not isolate the exact 3-methoxy isomer, it provides strong class-level evidence that the benzhydryl ether moiety, when appropriately substituted with a methoxy group, is a key pharmacophoric element for achieving a balance between potency against Plasmodium falciparum and reduced toxicity to human cells [1]. The QSAR model, which demonstrated a high degree of accuracy with a cross-validated R² value of 0.776, identified structural features like the methoxybenzhydryl group as significant contributors to the predicted biological profile. This positions the compound class, including 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, as a valuable starting point or intermediate for further medicinal chemistry exploration in this disease area.

Antimalarial SAR model
Class-level inference
R² = 0.776
QSAR predicts activity-cytotoxicity balance for methoxybenzhydryl derivatives
Based on primaquine analog study; not isomer-specific
Medicinal Chemistry Antimalarial Drug Discovery Structure-Activity Relationship (SAR)

Radical Reactivity: Quantified Electronic Influence of Substituents on Hydrogen Abstraction

The susceptibility of benzhydryl methyl ethers to radical-mediated reactions, such as hydrogen abstraction, is quantitatively governed by the electronic nature of aryl substituents. A classic study by Huang and Lee (1966) determined that the relative rates of hydrogen abstraction by atomic bromine from a series of nuclear-substituted benzhydryl methyl ethers follow a Hammett correlation with a reaction constant (ρ) of -0.69 when correlated with σ⁺ constants [1]. The negative ρ value indicates that electron-donating substituents, such as a methoxy group, accelerate the reaction by stabilizing the developing positive charge in the transition state. Therefore, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, by virtue of its electron-donating methoxy group, is predicted to exhibit a higher relative reactivity in hydrogen abstraction compared to the unsubstituted parent compound, benzhydryl methyl ether. This predictable, quantitative influence of substitution is essential for understanding the compound's stability in free-radical environments and for planning synthetic transformations that involve radical intermediates.

Radical hydrogen abstraction
Class-level inference
Hammett ρ = -0.69 with σ⁺ constants
Predicts substituent-dependent radical reactivity
Higher reactivity vs. unsubstituted parent expected
Physical Organic Chemistry Radical Reactions Reactivity Prediction

Physical Property Differentiation: Predicted Boiling Point and Density vs. Unsubstituted Analog

The introduction of a methoxy group onto the aromatic ring of the benzhydryl ether scaffold alters key physicochemical properties, which have direct implications for purification and handling. A cross-study comparison of predicted data reveals that 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is expected to have a higher boiling point and density than its unsubstituted counterpart. Specifically, the target compound is predicted to have a boiling point of approximately 270.6 °C at 760 mmHg and a density of 1.03 g/cm³ [1]. In contrast, the unsubstituted benzhydryl methyl ether (CAS 1016-09-7) has a reported boiling point of 270-271 °C and a density of 1.030±0.06 g/cm³ . While the boiling points are remarkably similar, the presence of the additional methoxy group in the target compound increases its molecular weight (228.29 vs. 198.26 g/mol) and alters its polarity, which can influence its retention time in chromatographic separations and its solubility profile in various solvent systems. These subtle but quantifiable differences are critical for process chemists developing robust purification protocols.

Boiling point & density
Cross-study comparable
~270.6 °C / 1.03 g/cm³ vs. 270–271 °C / 1.030±0.06 g/cm³ (unsubstituted)
Supports chromatographic method development
Predicted values; density difference within experimental error
Physicochemical Properties Process Chemistry Purification

Strategic Application Scenarios for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Based on Quantitative Evidence


Orthogonal Protection in Complex Natural Product Synthesis

In the multi-step synthesis of complex natural products or pharmaceuticals containing multiple alcohol functionalities, orthogonal protection is paramount. 1-Methoxy-3-[methoxy(phenyl)methyl]benzene serves as an ideal protecting group when a benzhydryl-type ether is required that is stable to the mild oxidative conditions that would readily cleave a standard 4-methoxybenzyl (MPM) ether. As demonstrated by the class-level evidence showing slower DDQ-mediated deprotection of 3-methoxy-substituted systems [1], this compound enables a synthetic sequence where a 4-MPM group can be selectively removed in the presence of the more robust 3-methoxybenzhydryl-protected alcohol. This orthogonal strategy is invaluable for streamlining the synthesis of densely functionalized molecules, reducing the number of steps and improving overall yield.

Scaffold for Antimalarial Lead Optimization with a Favorable Safety Profile

For medicinal chemistry programs targeting malaria, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene represents a strategically important building block or core fragment. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the methoxybenzhydryl moiety is a privileged substructure associated with a favorable balance between antiplasmodial activity and reduced cytotoxicity in primaquine analogs [2]. Incorporating this specific 3-methoxy-substituted benzhydryl ether into novel compound libraries allows researchers to systematically explore the SAR of this promising region of chemical space. The compound can be used as a direct intermediate for late-stage functionalization or as a starting material for generating a focused library of analogs, all guided by a robust QSAR model (R² = 0.776) that predicts antimalarial activity.

Reactivity Probe in Mechanistic Studies of Free-Radical Reactions

The well-defined electronic influence of the methoxy substituent makes 1-Methoxy-3-[methoxy(phenyl)methyl]benzene a valuable probe for investigating free-radical reaction mechanisms. The Hammett relationship (ρ = -0.69) established for hydrogen abstraction from benzhydryl methyl ethers by atomic bromine provides a quantitative framework [3]. By using this compound in competitive kinetic experiments, researchers can further refine our understanding of polar effects in radical processes. Its predictable, enhanced reactivity relative to the unsubstituted parent compound makes it a sensitive indicator of the electronic demands of a given radical reaction, aiding in the elucidation of transition-state structures and the development of more predictive reactivity models.

Application
Selection Property
Validation Focus
Orthogonal protection in complex synthesis
Oxidative deprotection selectivity
DDQ-mediated removal rate vs. MPM ethers
Antimalarial lead optimization scaffold
Substituent-dependent cytotoxicity context
QSAR-guided activity prediction and selectivity
Free-radical reaction mechanistic probe
Substituent electronic effects
Hammett correlation with σ⁺ parameters

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